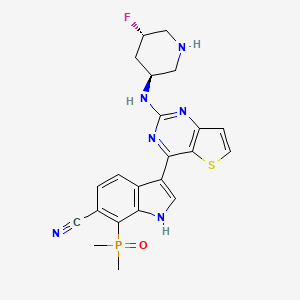
3-Ethylphenylboronic acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylphenylboronic acid-d5 is a deuterium-labeled derivative of 3-Ethylphenylboronic acid. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process. The incorporation of deuterium, a stable isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylphenylboronic acid-d5 typically involves the introduction of deuterium into 3-Ethylphenylboronic acid. This can be achieved through various methods, including the use of deuterated reagents or solvents. One common approach is the exchange of hydrogen atoms with deuterium using deuterated water (D2O) or deuterated acids .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment to handle deuterated compounds and maintain the integrity of the deuterium label .
Chemical Reactions Analysis
Types of Reactions
3-Ethylphenylboronic acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid group to a boronate ester or other oxidized forms.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as Suzuki coupling.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Suzuki coupling typically uses palladium catalysts and bases such as potassium carbonate (K2CO3) in the presence of aryl halides.
Major Products
Oxidation: Boronate esters and other oxidized derivatives.
Reduction: Boranes and other reduced derivatives.
Substitution: Various substituted phenylboronic acid derivatives.
Scientific Research Applications
3-Ethylphenylboronic acid-d5 is widely used in scientific research, including:
Chemistry: As a tracer for quantitation in drug development and other chemical analyses.
Biology: In studies involving metabolic pathways and enzyme kinetics.
Medicine: For the development of deuterated drugs with improved pharmacokinetic profiles.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethylphenylboronic acid-d5 involves its role as a tracer in various biochemical and pharmacological studies. The deuterium label allows for precise quantitation and tracking of the compound in biological systems. This can provide valuable insights into the pharmacokinetics, metabolism, and distribution of drugs and other compounds .
Comparison with Similar Compounds
Similar Compounds
3-Ethylphenylboronic acid: The non-deuterated form of the compound.
4-Ethylphenylboronic acid: A positional isomer with the ethyl group at the 4-position.
3-Methylphenylboronic acid: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
3-Ethylphenylboronic acid-d5 is unique due to the presence of the deuterium label, which provides distinct advantages in scientific research. The deuterium label allows for more accurate quantitation and tracking in various studies, making it a valuable tool in drug development and other research applications .
Properties
Molecular Formula |
C8H11BO2 |
|---|---|
Molecular Weight |
155.02 g/mol |
IUPAC Name |
[3-(1,1,2,2,2-pentadeuterioethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H11BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6,10-11H,2H2,1H3/i1D3,2D2 |
InChI Key |
JIMVRUCDZGFJRE-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=CC=CC(=C1)B(O)O |
Canonical SMILES |
B(C1=CC(=CC=C1)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



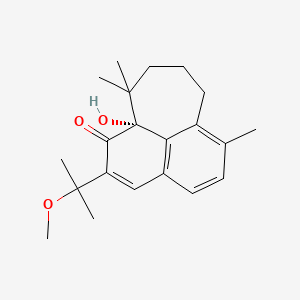
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)
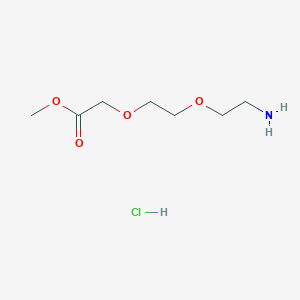
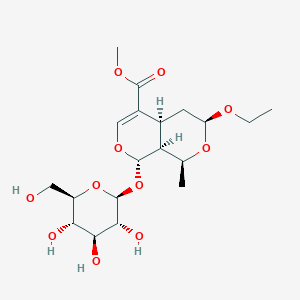
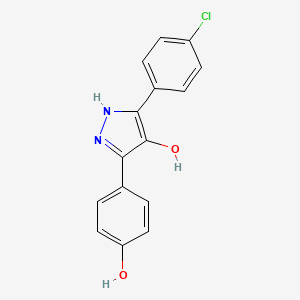

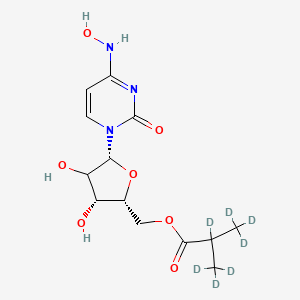

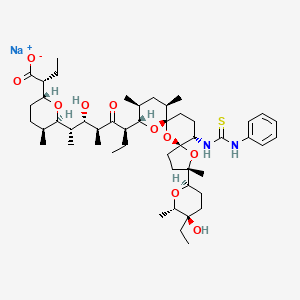
![2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B15138936.png)
